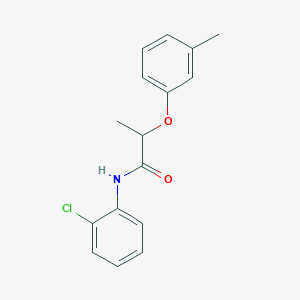![molecular formula C19H24N2O3S B318607 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide](/img/structure/B318607.png)
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide is an organic compound with the molecular formula C19H24N2O3S. This compound is known for its unique structural features, which include a sulfonyl group attached to a phenyl ring and an anilino group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2,4-dimethylaniline with chlorosulfonic acid to form 2,4-dimethylanilino sulfonyl chloride.
Coupling with 4-aminophenyl-2,2-dimethylpropanamide: The sulfonyl chloride intermediate is then reacted with 4-aminophenyl-2,2-dimethylpropanamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
化学反応の分析
Types of Reactions
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide: shares similarities with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole.
Sulfanilamide: Known for its antibacterial properties.
Sulfamethoxazole: Used in combination with trimethoprim as an antibiotic.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonyl group with a dimethylanilino moiety makes it a valuable compound for various research applications.
特性
分子式 |
C19H24N2O3S |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-6-11-17(14(2)12-13)21-25(23,24)16-9-7-15(8-10-16)20-18(22)19(3,4)5/h6-12,21H,1-5H3,(H,20,22) |
InChIキー |
FIWWDWKZKMNXGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)propanamide](/img/structure/B318525.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)propanamide](/img/structure/B318529.png)
![N-benzyl-2-[(4-methoxybenzoyl)(methyl)amino]benzamide](/img/structure/B318531.png)
![N-[2-(benzylcarbamoyl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B318533.png)
![N-ethyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B318534.png)
![2-[(cyclopropylcarbonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B318536.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B318538.png)
![N-{4-[(allylamino)sulfonyl]phenyl}butanamide](/img/structure/B318539.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B318540.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-phenoxyacetamide](/img/structure/B318543.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-phenylpropanamide](/img/structure/B318545.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B318546.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-bromobenzamide](/img/structure/B318549.png)
